molecular formula C28H16S7 B14316013 3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene CAS No. 114049-80-8

3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene

Cat. No.: B14316013
CAS No.: 114049-80-8
M. Wt: 576.9 g/mol
InChI Key: SGFWKUVBRGSDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between thiophene units. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated thiophenes or other functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene in organic electronics involves its ability to facilitate charge transport through its conjugated thiophene rings. The molecular targets and pathways involved include the interaction with other organic molecules and the formation of π-π stacking interactions, which enhance its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene is unique due to its multiple thiophene rings, which provide enhanced electronic properties and make it suitable for advanced applications in organic electronics and materials science. Its structure allows for better charge transport and stability compared to simpler thiophene derivatives .

Properties

CAS No.

114049-80-8

Molecular Formula

C28H16S7

Molecular Weight

576.9 g/mol

IUPAC Name

3,4-bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C28H16S7/c1-3-23(32-9-1)17-11-29-13-19(17)25-5-7-27(34-25)21-15-31-16-22(21)28-8-6-26(35-28)20-14-30-12-18(20)24-4-2-10-33-24/h1-16H

InChI Key

SGFWKUVBRGSDTE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC=C2C3=CC=C(S3)C4=CSC=C4C5=CC=C(S5)C6=CSC=C6C7=CC=CS7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.